molecular formula C17H20ClNO4 B7338430 2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid

Cat. No.: B7338430
M. Wt: 337.8 g/mol
InChI Key: XLNXRHDJQQBOSZ-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). FLAP is an essential protein involved in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases such as asthma, arthritis, and cancer. Inhibition of FLAP by MK-886 has been shown to have anti-inflammatory and anti-cancer effects in preclinical studies.

Mechanism of Action

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid binds to FLAP and inhibits its function, thereby preventing the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of various diseases. Inhibition of leukotriene biosynthesis by this compound leads to a reduction in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer effects in preclinical studies. Inhibition of leukotriene biosynthesis by this compound leads to a reduction in inflammation and cancer progression. Furthermore, this compound has been shown to have a synergistic effect with other anti-inflammatory and anti-cancer agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid has several advantages for lab experiments. It is a potent and selective inhibitor of FLAP, which makes it a valuable tool for studying the role of leukotrienes in various diseases. Furthermore, this compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound has some limitations. It is not suitable for use in clinical trials due to its toxicity and lack of selectivity for FLAP. Furthermore, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid. One area of focus is the development of more potent and selective analogs of this compound for use in preclinical studies. Another area of focus is the identification of new targets for this compound and other FLAP inhibitors. Finally, there is a need for further research on the safety and toxicity of FLAP inhibitors, including this compound, to determine their potential for use in clinical trials.

Synthesis Methods

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid was first synthesized by Merck & Co. in 1991. The synthesis involves the condensation of 4-chlorobenzylamine with (2S,3R)-3-(2-methoxyethoxy)oxiran-2-carboxylic acid, followed by the addition of a carbamate protecting group and subsequent deprotection to yield this compound. The synthesis has been optimized over the years, and various analogs of this compound have been developed to improve its potency and selectivity.

Scientific Research Applications

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid has been extensively studied in preclinical models of inflammation and cancer. In vitro studies have shown that this compound inhibits the production of leukotrienes in various cell types, including neutrophils, eosinophils, and monocytes. In vivo studies have demonstrated that this compound reduces inflammation in animal models of asthma, arthritis, and colitis. Furthermore, this compound has been shown to inhibit tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c1-2-15-14(4-3-9-23-15)17(22)19(11-16(20)21)10-12-5-7-13(18)8-6-12/h2,5-8,14-15H,1,3-4,9-11H2,(H,20,21)/t14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNXRHDJQQBOSZ-CABCVRRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(CCCO1)C(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](CCCO1)C(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.